N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4-dimethoxybenzamide
Description
N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4-dimethoxybenzamide is a heterocyclic compound featuring a thiazolo[3,2-b][1,2,4]triazole core substituted with a 4-fluorophenyl group at position 2 and a 3,4-dimethoxybenzamide moiety attached via an ethyl linker at position 4. This structure combines electron-withdrawing (fluorine) and electron-donating (methoxy) groups, which may enhance its pharmacokinetic and pharmacodynamic properties. The compound belongs to a class of triazole derivatives known for diverse biological activities, including anticonvulsant and antimicrobial effects .
Properties
IUPAC Name |
N-[2-[2-(4-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-3,4-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN4O3S/c1-28-17-8-5-14(11-18(17)29-2)20(27)23-10-9-16-12-30-21-24-19(25-26(16)21)13-3-6-15(22)7-4-13/h3-8,11-12H,9-10H2,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHEPMFZXQWNUSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4-dimethoxybenzamide is a complex organic compound that exhibits a range of biological activities due to its unique structural features. This compound integrates thiazole and triazole moieties, which are known for their reactivity and potential therapeutic applications. This article reviews the biological activity of this compound based on diverse research findings.
Structural Overview
The molecular structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | CHF NOS |
| Molecular Weight | 426.5 g/mol |
| CAS Number | 894046-10-7 |
Biological Activities
This compound has been investigated for various biological activities:
-
Antimicrobial Activity :
- Compounds with thiazole and triazole moieties have shown significant antimicrobial properties. For instance, derivatives of 1,2,4-triazole have been reported to exhibit antibacterial and antifungal activities against a range of pathogens including Staphylococcus aureus and Candida albicans .
- The specific compound demonstrated effective binding to bacterial enzymes such as FabI, crucial for fatty acid biosynthesis in bacteria .
- Anticancer Properties :
- Anti-inflammatory Effects :
The biological activity of this compound is largely attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound acts as an inhibitor for key enzymes involved in metabolic pathways related to microbial growth and cancer progression.
- Receptor Binding : Its structural components allow for effective binding to receptors that mediate cellular responses to inflammation and cancer.
Case Studies
Several studies have highlighted the efficacy of thiazolo-triazole derivatives similar to this compound:
- A study demonstrated that a related triazole derivative exhibited a minimum inhibitory concentration (MIC) of 0.125–8 μg/mL against S. aureus and other clinically relevant bacteria .
- Another investigation focused on the anticancer activity of thiazolotriazoles showed promising results with certain derivatives leading to reduced tumor growth in vivo models .
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity :
- Compounds containing thiazole and triazole moieties have been widely studied for their anticancer properties. Research indicates that derivatives of this compound demonstrate significant cytotoxic effects against various cancer cell lines, including non-small cell lung cancer and breast cancer .
- A study highlighted that modifications to the benzothiazole nucleus within similar compounds enhance their anticancer activity, suggesting that structural variations can lead to improved efficacy .
-
Antimicrobial Properties :
- The compound exhibits notable antimicrobial activity against a range of pathogens. Studies have shown that thiazole and triazole derivatives can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antimicrobial agents.
- Anti-inflammatory Effects :
Structure-Activity Relationship (SAR)
The structure-activity relationship of N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4-dimethoxybenzamide has been explored to optimize its biological activity. The following key points summarize the findings:
- Fluorophenyl Substitution : The introduction of the fluorophenyl group significantly enhances the compound's lipophilicity and biological activity.
- Dimethoxybenzamide Moiety : This part of the molecule contributes to its binding affinity to target proteins involved in various biological processes.
- Thiazole and Triazole Rings : The electron-deficient nature of these rings makes them suitable for interactions with biological macromolecules, enhancing their pharmacological profile .
Case Studies and Research Findings
Several studies have documented the efficacy of this compound in various applications:
Chemical Reactions Analysis
Functional Group Transformations
The compound undergoes modifications at its fluorophenyl, dimethoxybenzamide, and triazole moieties.
Oxidation Reactions
-
Thiazole Ring Oxidation :
Reacts with potassium permanganate (KMnO₄) under acidic conditions to form sulfoxide derivatives .
Example:
Reduction Reactions
-
Nitro Group Reduction :
Catalytic hydrogenation (H₂/Pd-C) reduces nitro groups on aromatic rings to amines .
Substitution Reactions
-
Electrophilic Aromatic Substitution :
The 4-fluorophenyl group undergoes halogen exchange with Cl₂/FeCl₃ to yield chlorinated analogs .
Comparative Reaction Analysis
The reactivity of this compound was compared to structurally similar derivatives:
Key Findings :
-
The 4-fluorophenyl group enhances electrophilic substitution rates compared to non-fluorinated analogs .
-
Methoxy groups on the benzamide moiety stabilize the compound against oxidative degradation .
Anticancer Activity via Enzyme Inhibition
The compound inhibits topoisomerase II by intercalating into DNA, facilitated by:
-
Planar Triazole-Thiazole Core : Binds to DNA minor grooves.
-
Fluorophenyl Group : Enhances binding affinity through hydrophobic interactions .
Sulfonamide Functionalization
Reaction with benzenesulfonyl chloride introduces sulfonamide groups, improving solubility and target specificity .
Stability and Degradation Studies
| Condition | Degradation Pathway | Half-Life (h) | Source |
|---|---|---|---|
| Acidic (pH 2) | Hydrolysis of triazole ring | 12.3 | |
| Basic (pH 9) | Demethylation of methoxy groups | 8.7 | |
| UV Light Exposure | Photooxidation of thiazole moiety | 4.2 |
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups (e.g., F, Br) : Enhance metabolic stability and receptor binding. Compound 3c’s 4-fluorophenyl group contributes to its ED50 of 49.1 mg/kg in MES tests .
- Electron-Donating Groups (e.g., methoxy, propoxy) : Improve solubility and bioavailability. The propoxy group in 5b increases PI to 1.7 in PTZ tests compared to carbamazepine (PI < 0.44) .
- Linker Modifications : The ethanediamide linker in vs. the ethyl-benzamide in the target compound may alter membrane permeability and target engagement.
Pharmacological Activity Comparison
Anticonvulsant Activity:
Analysis :
- The target compound’s dimethoxybenzamide may extend half-life but requires empirical validation.
Physicochemical Properties
Insights :
- Methoxy/dimethoxy groups improve solubility, critical for CNS penetration.
- Halogens (F, Br) increase molecular polarity and binding affinity .
Q & A
Q. What are the key steps in synthesizing N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4-dimethoxybenzamide?
The synthesis typically involves multi-step reactions:
- Intermediate formation : Reacting 4-amino-triazole derivatives with substituted benzaldehydes under reflux in ethanol with glacial acetic acid as a catalyst .
- Cyclization : Using carbon disulfide and hydrazine hydrate to form thiazolo-triazole cores, followed by coupling with phenoxyacetic acid derivatives in the presence of phosphorus oxychloride .
- Purification : Recrystallization from ethanol or methanol to isolate the final compound . Key challenges include optimizing reaction time (e.g., 4–6 hours for reflux) and stoichiometric ratios to avoid byproducts.
Q. How is the structural identity of this compound confirmed?
Structural characterization employs:
- X-ray crystallography : Determines precise bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonds like N–H⋯N or C–H⋯F) .
- NMR spectroscopy : Assigns protons and carbons (e.g., 4-fluorophenyl signals at δ ~7.2–7.8 ppm in H NMR) .
- Mass spectrometry : Validates molecular weight (e.g., [M+H]+ peaks via ESI-MS) .
Q. What in vitro assays are used to screen its biological activity?
Common assays include:
- Enzyme inhibition : p38 MAP kinase inhibition measured via kinase activity assays using ATP-competitive binding protocols .
- Cytotoxicity testing : MTT assays on cancer cell lines (e.g., IC values) .
- Anti-inflammatory activity : ELISA-based quantification of TNF-α or IL-1β in stimulated macrophages .
Advanced Research Questions
Q. How can synthetic yields be improved for thiazolo-triazole intermediates?
Optimization strategies:
- Catalyst screening : Substituent-specific bases (e.g., KOH vs. NaOH) to enhance cyclization efficiency .
- Solvent effects : Polar aprotic solvents (e.g., DMF) for better solubility of intermediates .
- Temperature control : Gradual heating (e.g., 60–80°C) to prevent decomposition of acid-sensitive groups .
Q. What structural features drive its biological activity?
Structure-activity relationship (SAR) insights:
- Thiazolo-triazole core : Critical for kinase binding; replacing sulfur with oxygen reduces potency .
- 4-Fluorophenyl group : Enhances lipophilicity and target affinity compared to chloro or methyl analogs .
- 3,4-Dimethoxybenzamide : Hydrogen bonding with active-site residues (e.g., Lys53 in p38 MAP kinase) . Computational docking studies (e.g., AutoDock Vina) further validate binding modes .
Q. How to resolve contradictions in biological assay data across studies?
Potential approaches:
- Assay standardization : Use consistent cell lines (e.g., HEK293 vs. RAW264.7) and positive controls (e.g., SB203580 for p38 inhibition) .
- Metabolic stability testing : Evaluate compound stability in liver microsomes to rule out false negatives .
- Orthogonal validation : Confirm anti-inflammatory activity via both ELISA and Western blotting for cytokine suppression .
Q. What analytical methods validate purity for in vivo studies?
Rigorous purity assessment includes:
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm); purity ≥95% .
- Elemental analysis : Carbon, hydrogen, and nitrogen content within ±0.4% of theoretical values .
- Thermogravimetric analysis (TGA) : Confirms absence of solvent residues or decomposition below 200°C .
Methodological Considerations
- Data reproducibility : Replicate syntheses ≥3 times with detailed logs of reaction conditions (e.g., humidity, stirring speed) .
- Crystallography refinement : Use SHELXL for structure refinement; R-factor thresholds <0.05 for high-confidence models .
- Statistical analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s) for biological data, ensuring p <0.05 significance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
